3-Methyl-2-butanone
Overview
Description
3-Methyl-2-butanone, also known as methyl isopropyl ketone, is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a characteristic ketone odor. This compound is used in various industrial applications due to its solvent properties and reactivity.
Mechanism of Action
Target of Action
3-Methyl-2-butanone, also known as methyl isopropyl ketone (MIPK), is an organic compound . It is primarily used as a solvent . The primary targets of this compound are organic compounds that are soluble in it.
Mode of Action
As a solvent, this compound interacts with its targets by dissolving them, thereby facilitating various chemical reactions. It is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2) . The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .
Biochemical Pathways
It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature .
Pharmacokinetics
It is known that it is a volatile organic compound , suggesting that it could be rapidly absorbed and distributed in the body via inhalation. It is also less dense than water , which could influence its distribution and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use as a solvent. It may cause drowsiness or dizziness . It is also irritating to the eyes, nose, throat, upper respiratory tract, and skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . It is also soluble in water , which could influence its action and stability in aqueous environments. Furthermore, it is sensitive to heat, as it has a flash point below 70°F .
Disclaimer: This information is based on the current knowledge and understanding of this compound. It is recommended to handle this compound with care due to its reactivity and potential health hazards .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-butanone plays a role in various biochemical reactions. It is a non-reactive, non-polar narcotic that can interact with potentially reactive electrophiles The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause irritation in the eyes, skin, and respiratory tract upon exposure . It may also cause gastrointestinal irritation when ingested . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a ketone, it has a carbonyl group that is susceptible to attacks by nucleophiles, making it relatively reactive . It can be reduced to the corresponding alcohols or oxidised to the corresponding acids
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of approximately 367 K .
Dosage Effects in Animal Models
It is known to cause irritation in the eyes, skin, and respiratory tract upon exposure , suggesting that higher doses could potentially lead to increased irritation or other adverse effects.
Metabolic Pathways
It is known that 2-butanone can be obtained by dehydration of bio-based 2, 3-butanediol , suggesting that similar pathways may exist for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanone can be synthesized through several methods:
Oxidation of 2-Methyl-3-butanol: This method involves the oxidation of methyl-iso-propylcarbinol (2-Methyl-3-butanol) using oxidizing agents such as potassium dichromate or chromium trioxide.
Condensation Reactions: A single-step condensation of 2-butanone, formaldehyde, and hydrogen over palladium or a two-step condensation on a strongly acidic cation exchanger, followed by isolation of 2-methyl-1-buten-3-one and hydrogenation.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production often involves the catalytic hydrogenation of 2-methyl-1-buten-3-one using palladium catalysts.
Oxidation Processes: Another method includes the oxidation of 2-methyl-2-butene with oxygen or hydroperoxides in the presence of molybdenum naphthenate at elevated temperatures.
Chemical Reactions Analysis
3-Methyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The tertiary carbon atom in this compound is easily oxidized to form hydroperoxides.
Condensation Reactions: The methyl group of this compound undergoes condensation reactions, often forming larger ketone compounds.
Reduction: It can be reduced to 3-methyl-2-butanol using hydrogenation reactions with catalysts such as palladium.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalysts.
Condensation Catalysts: Strongly acidic cation exchangers, palladium.
Major Products:
Hydroperoxides: Formed through oxidation.
Larger Ketones: Formed through condensation reactions.
3-Methyl-2-butanol: Formed through reduction.
Scientific Research Applications
3-Methyl-2-butanone is utilized in various scientific research applications:
Comparison with Similar Compounds
3-Methyl-2-butanone can be compared with other similar ketones:
2-Butanone (Methyl Ethyl Ketone): Similar in structure but lacks the methyl group on the second carbon.
2-Methyl-3-butanone: Another isomer with a different arrangement of the carbonyl group.
Acetone (Propanone): A simpler ketone with a similar solvent property but a different molecular structure.
Uniqueness:
Properties
IUPAC Name |
3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBYTAAJFKOIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022062 | |
Record name | 3-Methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylbutan-2-one appears as a colorless liquid with a pleasant odor. Flash point below 70 °F. Less dense than water. May be toxic by inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with an acetone-like odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Butanone, 3-methyl- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl isopropyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7854 | |
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Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
201 °F at 760 mmHg (USCG, 1999), 94.33 °C, 93-95 °C, 201 °F, 199 °F | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isopropyl ketone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
43 °F (USCG, 1999), -1 °C, 52 °F (11 °C), -1 °C c.c., 43 °F | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isopropyl ketone | |
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URL | https://haz-map.com/Agents/7854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Methyl isopropyl ketone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Very slight (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in carbon tetrachloride, In water, 5.237X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 (poor), Very slight | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl isopropyl ketone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8051 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8501 g/cu cm at 20 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.10, 0.81 | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isopropyl ketone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.0 | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
67.21 mmHg (USCG, 1999), 52.2 [mmHg], 52.5 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 5.5, 42 mmHg | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isopropyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyl isopropyl ketone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
563-80-4 | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3900 | |
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Record name | 3-Methyl-2-butanone | |
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Record name | Methyl isopropyl ketone | |
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Record name | 3-METHYL-2-BUTANONE | |
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Record name | 2-Butanone, 3-methyl- | |
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Record name | 3-Methyl-2-butanone | |
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Record name | 3-methylbutanone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.423 | |
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Record name | METHYL ISOPROPYL KETONE | |
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Record name | Methyl isopropyl ketone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
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Record name | 3-METHYL-2-BUTANONE | |
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Record name | METHYL ISOPROPYL KETONE | |
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Record name | 2-Butanone, 3-methyl- | |
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URL | https://www.cdc.gov/niosh-rtecs/EL8ADAE0.html | |
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Melting Point |
-134 °F (USCG, 1999), -93.1 °C, -92 °C, -134 °F | |
Record name | 3-METHYLBUTAN-2-ONE | |
Source | CAMEO Chemicals | |
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Record name | Methyl isopropyl ketone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |
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Record name | 3-METHYL-2-BUTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOPROPYL KETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/412 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isopropyl ketone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-2-butanone?
A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , ]
Q3: How does this compound react with chlorine atoms in the atmosphere?
A3: this compound reacts with chlorine atoms primarily through hydrogen abstraction, leading to the formation of acetic acid and 2,3-butanedione as the major products. The rate constant for this reaction has been determined at various temperatures. [, ]
Q4: Can this compound undergo photolysis?
A4: Yes, this compound undergoes photolysis when exposed to UV light. The photolysis process mainly involves Type I cleavage from an excited triplet state, resulting in the formation of various products, including the enol form of acetone. [, ]
Q5: Is this compound involved in any biological reactions?
A5: Yes, this compound is a structural analogue of α-ketoisovalerate, a substrate for the enzyme ketopantoate hydroxymethyltransferase. This enzyme plays a role in the biosynthesis of pantothenic acid (vitamin B5) in organisms like E. coli. []
Q6: Has this compound been used in any catalytic reactions?
A6: While not directly used as a catalyst, this compound has been investigated as a substrate in asymmetric hydrogenation reactions. These reactions utilize chiral catalysts, such as zeolite-supported gelatin-iron complexes or wool-platinum complexes, to produce chiral alcohols with high stereoselectivity. [, ]
Q7: Have there been any computational studies on this compound?
A7: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to study the conformational isomerism of fluorinated derivatives of this compound and to investigate the kinetics and mechanisms of its gas-phase elimination reactions. [, ]
Q8: What is the environmental fate of this compound?
A8: this compound is primarily degraded in the atmosphere through photolysis and reaction with hydroxyl radicals. Its estimated atmospheric lifetime is around 15 days. [, ]
Q9: Is this compound considered toxic?
A9: Studies using the Microtox test have shown that this compound exhibits toxicity to certain bioluminescent bacteria. The toxicity of ketones, including this compound, is influenced by factors such as molecular weight, water solubility, and the structure around the carbonyl group. [] Additionally, this compound has been identified as a potentially genotoxic microbial volatile organic compound (MVOC) based on its positive results in the umu test and Ames test. []
Q10: Are there any other notable applications of this compound?
A10: this compound serves as a starting material in the synthesis of various compounds, including pharmaceuticals like the anti-HCV drug simeprevir and photochromic spironaphthopyran derivatives. [, ] It is also found as a constituent of the aroma profile in kiwi fruit. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.